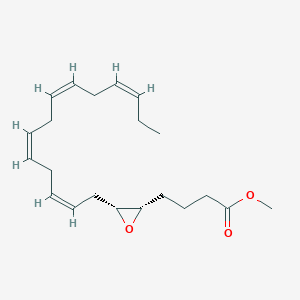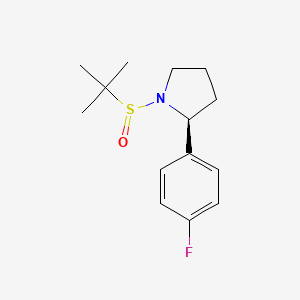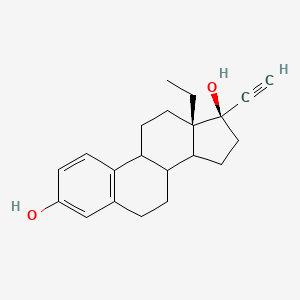
18-Methylethynyl estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methylethynyl estradiol is a synthetic estrogenic compound derived from estradiol. It is structurally modified to enhance its stability and bioavailability. This compound is primarily used in hormonal therapies and contraceptives due to its potent estrogenic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethynyl estradiol typically involves the modification of estradiol or its derivatives. One common method is the ethynylation of estradiol at the 18th carbon position. This process can be achieved through the following steps:
Starting Material: Estradiol or a suitable derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation reactions using industrial reactors.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 18-Methylethynyl estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
18-Methylethynyl estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of ethynylated steroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in hormonal therapies and contraceptives due to its potent estrogenic activity.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
18-Methylethynyl estradiol exerts its effects by binding to estrogen receptors (ERs) in target cells. The binding of the compound to ERs activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves:
Molecular Targets: Estrogen receptors (ERα and ERβ).
Pathways Involved: Activation of the estrogen receptor signaling pathway, leading to changes in gene expression and cellular function
Comparación Con Compuestos Similares
Ethinyl estradiol: Another synthetic estrogen used in contraceptives.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estetrol: A natural estrogen with a unique pharmacological profile
Comparison: 18-Methylethynyl estradiol is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other estrogens. This makes it particularly effective in hormonal therapies and contraceptives .
Propiedades
Fórmula molecular |
C21H26O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(13S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17?,18?,19?,20-,21-/m0/s1 |
Clave InChI |
VDKWHNVDYOVIIX-VYJKVFMHSA-N |
SMILES isomérico |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


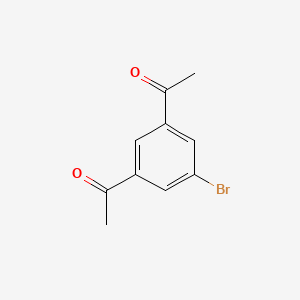

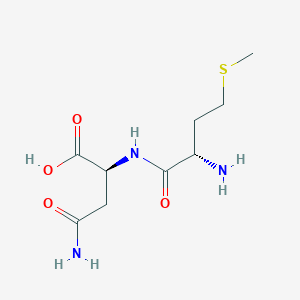
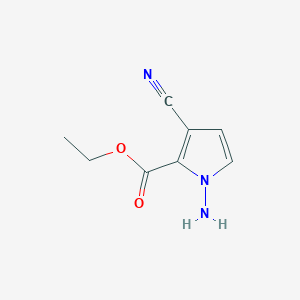
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
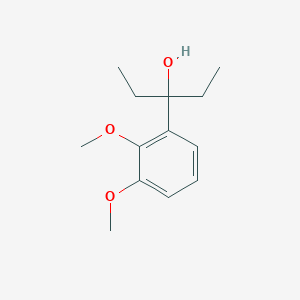
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
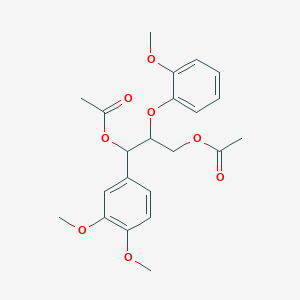
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)

